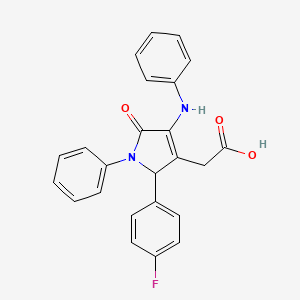![molecular formula C17H14F3N5O4S B15007375 N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B15007375.png)
N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine is a complex organic compound that features both nitro and trifluoromethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting with a suitable precursor, the benzothiazole ring can be synthesized through cyclization reactions.
Nitration: Introduction of nitro groups can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Coupling Reaction: The nitro-substituted benzothiazole can be coupled with a trifluoromethyl-substituted phenyl compound using appropriate coupling reagents and conditions.
Final Assembly:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with nitro and trifluoromethyl groups can act as catalysts or catalyst precursors in various organic reactions.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to the biological activity of nitro and trifluoromethyl groups.
Biochemical Research: Used as probes or markers in biochemical assays.
Industry
Agriculture: Potential use in the development of agrochemicals.
Polymers: Used in the synthesis of specialty polymers with unique properties.
Wirkmechanismus
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups could play a role in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-nitro-1,3-benzothiazol-2-yl)-N’-phenylpropane-1,3-diamine: Lacks the trifluoromethyl group.
N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-chloro-4-(trifluoromethyl)phenyl]propane-1,3-diamine: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of both nitro and trifluoromethyl groups in N-(6-nitro-1,3-benzothiazol-2-yl)-N’-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine imparts unique chemical properties, such as increased electron-withdrawing capability and potential for diverse chemical reactions.
Eigenschaften
Molekularformel |
C17H14F3N5O4S |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
N'-(6-nitro-1,3-benzothiazol-2-yl)-N-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H14F3N5O4S/c18-17(19,20)10-2-4-12(14(8-10)25(28)29)21-6-1-7-22-16-23-13-5-3-11(24(26)27)9-15(13)30-16/h2-5,8-9,21H,1,6-7H2,(H,22,23) |
InChI-Schlüssel |
DEEBWAGCXUXKRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B15007293.png)

![N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B15007309.png)

![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide](/img/structure/B15007316.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine](/img/structure/B15007325.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15007338.png)
![2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15007339.png)
![8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15007343.png)
![5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15007358.png)
![5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15007364.png)
![N-benzyl-6-(morpholin-4-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15007382.png)
![4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B15007390.png)
